lithium;ethanamine

Description

Significance of Organolithium Reagents and Lithium Amides in Chemical Synthesis

Organolithium reagents are organometallic compounds containing a direct carbon-lithium (C-Li) bond. numberanalytics.comwikipedia.org This bond is highly polarized, conferring a significant partial negative charge on the carbon atom, making these reagents powerful nucleophiles and exceptionally strong bases. numberanalytics.comwikipedia.orgmt.com Their reactivity often surpasses that of other organometallics like Grignard reagents. mt.comnumberanalytics.com Consequently, organolithium compounds are extensively used in organic synthesis for a variety of transformations, including nucleophilic additions, substitutions, and the formation of carbon-carbon bonds. numberanalytics.comnumberanalytics.com They are also employed as initiators for anionic polymerization to produce elastomers and have applications in the pharmaceutical industry for asymmetric synthesis. wikipedia.org

Lithium amides, with the general formula LiNR₂, are the conjugate bases of amines and represent a crucial subclass of lithium-nitrogen compounds. wikipedia.orgatamanchemicals.com They are synthesized by the reaction of lithium metal with an appropriate amine. atamanchemicals.comwikidoc.org Like organolithium reagents, lithium amides are highly reactive strong bases. wikipedia.orgwikidoc.org Their utility is vast, serving as reagents for deprotonation, catalysts for polymerization, and as nucleophiles in various synthetic procedures. mt.comatamanchemicals.com The steric hindrance on the nitrogen atom can be tuned to create non-nucleophilic bases, such as lithium diisopropylamide (LDA), which are invaluable for selectively generating enolates from ketones without competing nucleophilic addition. wikidoc.orgscispace.com The aggregation state of lithium amides, which can form dimers, trimers, tetramers, or other oligomers in solution, can influence their reactivity and selectivity. wikidoc.orgnih.gov

Recent research has focused on making the use of lithium amides more sustainable. Studies have shown that chemoselective and rapid amidation of esters can be achieved using lithium amides in greener solvents like glycerol (B35011) or 2-MeTHF, even at ambient temperatures and in the presence of air, which challenges the traditional requirement for low temperatures and inert atmospheres. nih.govrsc.org

Historical Development and Evolution of Lithium Amide Chemistry

The journey of lithium amide chemistry is intrinsically linked to the broader history of organolithium compounds. A foundational moment occurred in 1928, when Karl Ziegler prepared the first organolithium compound, ethyllithium. numberanalytics.com This discovery opened the door to the exploration of a wide range of organolithium reagents and their derivatives.

The application of lithium amides in organic synthesis gained significant traction throughout the 20th century. Early work demonstrated their catalytic potential, such as in amine-olefin addition reactions reported in 1972. acs.org The development of sterically hindered lithium amides like lithium diisopropylamide (LDA) was a major breakthrough, providing chemists with a powerful tool for regioselective deprotonation of ketones. scispace.com

The understanding of the structural nature of lithium amides has also evolved. It is now known that they exist as aggregated species in solution, forming structures like dimers, trimers, and even ladder-like arrangements, which affects their reactivity. wikidoc.orgnih.govacs.org The ability to use chiral lithium amides for asymmetric transformations, such as the desymmetrization of prochiral ketones, represents a significant advancement in stereoselective synthesis. beilstein-journals.orgusask.canih.gov The evolution continues with efforts to conduct lithium amide-mediated reactions under more environmentally friendly conditions, expanding their applicability and sustainability. nih.govrsc.org

Lithium;ethanamine: Properties and Research

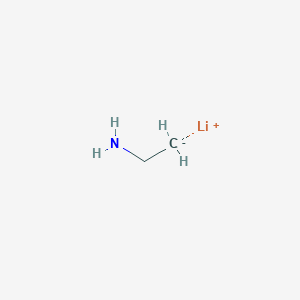

The compound designated "this compound" by PubChem has the molecular formula C₂H₆LiN and corresponds to the lithium salt of ethylamine (B1201723) (ethanamine). nih.gov It is a member of the lithium amide class of reagents. It is important to distinguish this from the closely related and more commonly cited lithium diethylamide, which is derived from diethylamine. cymitquimica.comontosight.ai

Solutions of lithium metal dissolved in ethylamine are also a significant area of study, creating a powerful reducing system. mdma.chpsu.eduacs.org These solutions are distinct from the isolated lithium amide salt but are related through the reactivity of lithium with the amine solvent.

Properties of this compound and Related Compounds

The properties of this compound are best understood by considering its constituent parts and related compounds.

| Property | Lithium byjus.com | Ethanamine (Ethylamine) wikipedia.org | Lithium Diethylamide cymitquimica.comontosight.ai |

| Chemical Formula | Li | C₂H₇N | C₄H₁₂LiN |

| Molar Mass | 6.941 g/mol | 45.085 g/mol | 79.07 g/mol |

| Appearance | Lightest solid metal | Colorless gas with ammonia-like odor | White to light-orange/yellow solid |

| Melting Point | 180.5 °C | -85 to -79 °C | Not specified |

| Boiling Point | 2061 °C | 16 to 20 °C | Not specified |

| Key Characteristics | Highly reactive, soluble in short-chain aliphatic amines | Nucleophilic base, miscible with most solvents | Strong base, soluble in organic solvents |

This table presents interactive data on the properties of lithium, ethanamine, and lithium diethylamide.

Detailed Research Findings

Research into systems involving lithium and ethylamine has yielded significant findings, primarily concerning their use as potent reducing agents.

Lithium-Amine Reducing Systems: Solutions of lithium in low-molecular-weight amines like ethylamine are powerful reducing agents. mdma.chcmu.edu The lithium-ethylamine system, sometimes in conjunction with ethylenediamine, can reduce a wide range of organic compounds, including aromatic rings, phenols, ethers, ketones, and olefins. mdma.chresearchgate.net This method is often compared to the Birch reduction (using sodium or lithium in liquid ammonia) but can be easier to handle. cmu.edu Studies have shown that lithium metal dissolved in ethylamine can reach concentrations up to 18-20 mol%, though the resulting solution remains nonmetallic, unlike similar ammonia (B1221849) solutions. psu.edu The excess electrons in these solutions are considered more strongly localized. psu.edu

Synthesis and Reactivity of Lithium Amides: Lithium amides, including lithium ethylamide and the more sterically hindered lithium diethylamide, are typically prepared by the reaction of lithium metal or an organolithium reagent like n-butyllithium with the corresponding amine. atamanchemicals.comwikidoc.orgwikipedia.org

Li + R₂NH → LiNR₂ + 0.5 H₂ wikidoc.org

These amides are strong bases used for deprotonation reactions. ontosight.ai For example, lithium diethylamide is used in nucleophilic substitutions and as a catalyst in polymerization. cymitquimica.com The reactivity of lithium amides is influenced by their aggregation state, which is dependent on the solvent and temperature. mt.com For instance, lithium diisopropylamide (LDA) often exists as a solvated dimer in THF. mt.com

Applications in Synthesis:

Reductions: The lithium-ethylamine system has been used for the deoxygenation of carbohydrate derivatives in deoxysugar synthesis. jst.go.jpamanote.com It has also been applied in the reduction of complex molecules in steroid chemistry. cdnsciencepub.com

Amine-Alkene/Alkyne Addition: Lithium amides can catalyze the addition of amines to olefins and alkynes, a process known as hydroamination. acs.org

Deprotonation: Chiral lithium amides are used for the enantioselective deprotonation of prochiral ketones, a key step in the synthesis of complex chiral molecules. usask.canih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N.Li/c1-2-3;/h1-3H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNGDGPCKYIFIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[CH2-]CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6LiN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20766474 | |

| Record name | Lithium 2-aminoethan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20766474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

51.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116245-61-5 | |

| Record name | Lithium 2-aminoethan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20766474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Lithium Amides

Direct Lithiation of Amines

The direct reaction of an amine with elemental lithium represents a fundamental method for the synthesis of lithium amides. This process involves the direct deprotonation of an amine by lithium metal, resulting in the formation of the corresponding lithium amide and hydrogen gas. wikipedia.org The general reaction can be represented as:

2 Li + 2 R₂NH → 2 LiNR₂ + H₂ wikipedia.org

This method is effective for a range of amines. For instance, lithium amide (LiNH₂) itself is prepared by the reaction of lithium metal with liquid ammonia (B1221849). wikipedia.org Similarly, other common lithium amides such as lithium diisopropylamide (LDA) can be synthesized by the direct reaction of diisopropylamine (B44863) with lithium metal. thieme.de

The reaction is often carried out in a suitable solvent, and the reactivity can be influenced by the presence of catalysts or additives. For example, the direct formation of lithium amides from the metalation of aliphatic amines by lithium metal in a mixture of hexamethylphosphoramide (B148902) (HMPA) and benzene (B151609) has been shown to produce a significantly more basic system, termed "activated lithium amides". ucl.ac.uk These activated amides enable the formation of lithium azaenolates at lower temperatures. ucl.ac.uk Another approach involves the use of a solution of lithium metal in a primary amine like ethylamine (B1201723), which generates the ion [Li(amine)₄]⁺ and a solvated electron, a system utilized for the reduction of unsaturated organic compounds. wikipedia.org

Transmetalation Routes to Lithium Amides

Transmetalation is a widely used and often more convenient method for generating lithium amides, particularly in laboratory settings. This approach typically involves the deprotonation of an amine by a commercially available and highly basic organolithium reagent, such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or tert-butyllithium (B1211817) (t-BuLi). mt.com This is essentially an acid-base reaction where the stronger organolithium base deprotonates the weaker acidic proton of the amine. mt.comnih.gov

The general scheme for this reaction is:

R'Li + R₂NH → R₂NLi + R'H

Organolithium reagents are powerful bases capable of deprotonating a wide array of weak acids, including amines. mt.comnih.gov The choice of organolithium reagent can be critical; for instance, while n-butyllithium is commonly used, more basic reagents like tert-butyllithium may be required for less acidic amines. nih.gov The reaction is typically performed in an inert solvent, such as tetrahydrofuran (B95107) (THF) or hexane (B92381), often at low temperatures to control reactivity. rsc.orgresearchgate.net

This methodology is the standard for preparing many common lithium amides. For example, a protocol for the preparation of lithium tert-butylamide involves the reaction of tert-butylamine (B42293) with one equivalent of tert-butyllithium. nih.gov Similarly, lithium diisopropylamide (LDA) is frequently prepared by the deprotonation of diisopropylamine with n-butyllithium. thieme.de The process can be conducted in situ, where the lithium amide is formed in the same reactor just before its intended use. google.com

Transmetalation can also refer to lithium-metal exchange reactions, which are employed when direct lithiation is slow or lacks selectivity. mt.com Furthermore, mixing two distinct organometallic compounds, such as a lithium amide with a metal salt like MgCl₂ or ZnCl₂·2LiCl, can lead to a process known as trans-metal-trapping (TMT), where a bimetallic crossover complex is formed, altering the reactivity and selectivity of the base. scispace.comresearchgate.net

Consideration of Specific Synthetic Routes to Lithiated Ethanamine Species

The synthesis of lithium ethylamide (lithium;ethanamine) can be achieved through the general methodologies described previously. Ethanamine (ethylamine) serves as the precursor, which is deprotonated to yield the corresponding lithium amide. wikipedia.org

One route is the direct reaction of ethanamine with lithium metal. Like other primary amines, ethylamine can act as a solvent for lithium metal, facilitating the formation of the lithium amide. wikipedia.org This method is analogous to the synthesis of other simple lithium amides. wikipedia.org

Alternatively, and more commonly in synthetic practice, lithium ethylamide is prepared via transmetalation. This involves the deprotonation of ethanamine using a strong organolithium base like n-butyllithium in an inert solvent. rsc.orggoogle.com For example, reacting ethanamine with n-BuLi in hexane and allowing the mixture to stir results in the formation of a solid lithium amide product. rsc.org Research has also documented the reaction of lithium ethylamide with other reagents like diborane, where the lithium amide was prepared beforehand for subsequent reactions. researchgate.net

The table below summarizes the primary synthetic routes to lithium ethylamide.

| Synthetic Route | Reactants | General Conditions | Products | Reference(s) |

| Direct Lithiation | Lithium Metal, Ethanamine | Reaction in a suitable solvent system. | Lithium Ethylamide, Hydrogen Gas | wikipedia.orgwikipedia.org |

| Transmetalation | Ethanamine, n-Butyllithium | Reaction in an inert solvent like hexane or THF, often at reduced temperatures. | Lithium Ethylamide, Butane | rsc.orggoogle.com |

Structural Elucidation and Aggregation Phenomena in Lithium Amide Systems

Solution-Phase Structural Investigations

In solution, lithium amides exist not as simple monomers but as a complex equilibrium of various aggregated species. The nature of these aggregates is highly dependent on factors such as the solvent, the steric bulk of the amide, and the presence of other coordinating species. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using isotopes like ⁶Li and ¹⁵N, is a primary tool for probing these solution-state structures and dynamics. capes.gov.brnih.govnih.gov

Lithium amides in solution typically form a dynamic equilibrium of aggregates, including dimers, trimers, and higher-order structures like ladders. While specific data for lithium ethylamide is scarce, studies on the closely related lithium diethylamide in various ether solvents have identified cyclic dimers, trimers, and even four-, five-, and six-rung "ladder" structures. capes.gov.br It is reasonable to infer that lithium ethylamide, with its smaller steric profile, would also exhibit a rich variety of aggregate architectures.

These equilibria are not static. For instance, NMR studies on lithium diethylamide have detected dynamic processes within the trimeric and ladder structures, indicating that the molecules are in constant exchange between different aggregate forms. capes.gov.br The position of these equilibria is crucial; for many organolithium reactions, it is believed that a minor, less-aggregated species (such as a monomer or dimer) is the most reactive, even if the bulk of the material exists in a more highly aggregated state. nd.edu The aggregation state can be represented by the general equilibrium:

(LiNR₂)n ⇌ n LiNR₂

where 'n' is the degree of aggregation. The study of these systems often involves analyzing mixed aggregates, where different lithium species, such as a lithium amide and an alkyllithium, combine to form a single aggregate structure. nih.gov

The choice of solvent plays a critical role in determining the aggregation state of lithium amides. rsc.org Solvents influence aggregation by coordinating to the lithium centers, which alters the electronic environment and steric crowding around the aggregate core.

Solvent Polarity and Lewis Basicity : Strongly coordinating (highly polar or basic) solvents, such as tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME), can break down larger aggregates into smaller ones by solvating the lithium ions. nd.edu For example, studies on lithium phenolates show that dimers are favored relative to tetramers in solvents with high Lewis basicity and low steric demand. nd.edu In contrast, non-polar hydrocarbon solvents tend to promote the formation of larger, more stable aggregates. rsc.org

Steric Effects : The steric bulk of the solvent molecules is also important. While a solvent might be a strong Lewis base, its ability to deaggregate a lithium amide can be hindered if its own size prevents effective coordination. nd.edu

Chelating Ligands : The addition of multidentate donor ligands, such as crown ethers or cryptands, can dramatically alter aggregation. These ligands encapsulate the lithium cations, effectively breaking up the Li-N-Li bridges that hold aggregates together and can even lead to the isolation of monomeric lithium amide species in the solid state. wikipedia.org Similarly, the presence of other ligands in solution, such as different anions, can lead to the formation of complex mixed aggregates, further complicating the solution-state speciation. nih.govnih.gov

The table below summarizes the general influence of solvent type on the aggregation of polar organolithium compounds.

| Solvent Type | Coordinating Ability | Effect on Aggregation | Typical Examples |

| Hydrocarbons | Non-coordinating | Promotes higher-order aggregation | Hexane (B92381), Toluene |

| Ethers | Coordinating | Favors smaller aggregates (dimers, tetramers) | Diethyl ether (Et₂O), Tetrahydrofuran (THF) |

| Chelating Ethers | Strongly Coordinating | Can favor smaller aggregates or monomers | Dimethoxyethane (DME) |

| Polar Aprotic | Variable | Depends on Lewis basicity and sterics | Pyridine |

Aggregate Architectures and Equilibria

Solid-State Structural Determinations

Lithium amides almost universally exist as aggregated structures in the solid state, held together by Li–N bonds where the nitrogen atom of one amide unit coordinates to the lithium atom of another. core.ac.uk For example, lithium nitride (Li₃N) features a layered hexagonal structure with two distinct lithium environments: one linearly coordinated by two nitrogen atoms and another in a trigonal planar geometry with three nitrogen atoms. materialsproject.org The Li-N bond lengths in Li₃N are 1.93 Å and 2.08 Å. materialsproject.org

More complex lithium amides often form discrete, solvent-containing aggregates. A common structural theme is the formation of a central (Li-N)ₓ ring. For instance, the diethyl ether adduct of a lithium sulfinimidamide was found to adopt a tricyclic structure containing both three- and four-coordinate lithium atoms. researchgate.net The addition of strongly coordinating solvents or ligands can yield simpler structures. The THF adduct of the same sulfinimidamide forms a centrosymmetric dimer built around a central Li₂N₂ four-membered ring. researchgate.net The crystal structure of a lithium carboranylamidinate complex with THF revealed a trigonal planar coordination geometry around the lithium ions, with Li-N and Li-O bond lengths of approximately 1.95 Å and 1.94 Å, respectively. mdpi.com

The table below shows representative solid-state structural data for related lithium-nitrogen compounds.

| Compound | Formula | Space Group | Li-N Bond Lengths (Å) | Li Coordination | Reference |

| Lithium Nitride | Li₃N | P6/mmm | 1.93, 2.08 | Linear (2), Trigonal Planar (3) | materialsproject.org |

| Lithium Amide | LiNH₂ | I-4 | Not specified | Tetragonal structure | core.ac.uk |

| Dilithiated Amide Dimer | [Li₃(C₁₈H₃₈N₄)(nBu)]₂ | P2₁2₁2₁ | 1.923 - 2.167 | Chelated by multiple N atoms | nih.gov |

| Lithium Carboranylamidinate | p-C₂H₁₀B₁₀[C(NCy)₂Li(THF)₂]₂ | P2₁/n | 1.953 | Trigonal Planar | mdpi.com |

The aggregated nature of lithium amides in the solid state directly dictates their physical properties. The strong ionic and covalent interactions within the crystal lattice result in these compounds typically being non-volatile, crystalline solids.

The arrangement of atoms in the lattice is particularly important for properties like ionic conductivity. In materials like lithium nitride, the high mobility of Li⁺ ions within the Li₂N layers is responsible for its notable ionic conductivity, a property of great interest in the development of solid-state electrolytes for lithium batteries. researchgate.netflashbattery.tech A lithium defect concentration of 1-2% in these layers facilitates ion movement. researchgate.net This demonstrates how the specific crystal structure—in this case, a layered arrangement with partially occupied atomic sites—can create pathways for ion migration.

Should lithium ethylamide adopt a layered or channel-like structure in the solid state, it could potentially exhibit anisotropic properties, including directional ionic conductivity. The thermal stability of the solid is also linked to its structure; decomposition often involves the breaking of the crystal lattice. For lithium amide (LiNH₂), heating leads to decomposition into lithium imide (Li₂NH) and ammonia (B1221849), a process that involves significant structural reorganization. core.ac.uk The presence of coordinated solvent molecules within the crystal lattice, as seen in many lithium amide complexes, would also lower the thermal stability compared to an unsolvated, polymeric structure, as the solvent can be driven off at relatively low temperatures.

Reactivity and Mechanistic Studies of Lithium Amides

Deprotonation Reactions (Metalation)

Deprotonation, or metalation, is a fundamental reaction in which a proton is removed from a molecule by a base, resulting in the formation of a carbanion. Lithium amides, including lithium ethylamide, are highly effective reagents for this purpose. benthamopenarchives.com

Kinetic and Thermodynamic Aspects of Enolate Formation

The formation of enolates from carbonyl compounds containing α-hydrogens is a classic example of a reaction where kinetic and thermodynamic control can lead to different products. When an asymmetrical ketone is treated with a base, two different enolates can be formed. The thermodynamic enolate is the more stable product, typically having a more substituted double bond, while the kinetic enolate is formed faster and usually has a less substituted double bond. udel.edumasterorganicchemistry.com

The choice of base and reaction conditions dictates which enolate is preferentially formed. Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures favor the formation of the kinetic enolate because the deprotonation is rapid, quantitative, and irreversible. udel.edu Weaker bases and higher temperatures, which allow for equilibration, tend to favor the more stable thermodynamic enolate. udel.edukhanacademy.org

| Condition | Favored Product | Rationale |

| Strong, hindered base (e.g., LDA), low temperature | Kinetic Enolate | Rapid, irreversible deprotonation of the less sterically hindered proton. udel.edu |

| Weaker base, higher temperature | Thermodynamic Enolate | Reversible reaction allows for equilibration to the more stable enolate. udel.edu |

Regioselectivity and Stereoselectivity in Metalation

The regioselectivity of deprotonation is crucial in synthesis, and lithium amides can exhibit high levels of control. The "Complex Induced Proximity Effect" (CIPE) is a key concept where the lithium amide coordinates with a heteroatom in the substrate, directing the deprotonation to a nearby position. benthamopenarchives.com This effect provides a powerful tool for achieving regioselectivity that might not be possible with other bases.

Chiral lithium amides have been successfully employed to achieve enantioselective deprotonation of prochiral ketones. nih.govorgsyn.org The chirality of the base influences the transition state of the deprotonation, leading to the preferential formation of one enantiomer of the enolate. nih.gov For instance, the deprotonation of 4-tert-butylcyclohexanone (B146137) with chiral lithium amides derived from 1-phenylethylamine (B125046) and 1-(1-naphthyl)ethylamine (B3023371) has been shown to proceed with good enantioselectivity. nih.gov

Nucleophilic Addition Reactions

While primarily known as bases, under certain conditions, lithium amides can act as nucleophiles, adding to electrophilic centers.

Addition to Carbonyl and Other Electrophilic Centers

Organolithium reagents, a related class of compounds, readily add to carbonyl groups of aldehydes and ketones to form alcohols. masterorganicchemistry.comyoutube.com The addition of a nucleophile to a carbonyl group is a fundamental reaction in organic chemistry. iitk.ac.in While lithium amides are generally considered non-nucleophilic bases, their addition to highly reactive electrophiles can occur. For instance, the reaction of a tropinone (B130398) lithium enolate with ethyl chloroformate leads to a ring-opened product, demonstrating the nucleophilic character of the enolate generated by the lithium amide. mdma.ch

The general mechanism for nucleophilic addition to a carbonyl involves the attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is then protonated upon workup to yield the alcohol. masterorganicchemistry.com

| Reactant | Product |

| Aldehyde | Secondary Alcohol masterorganicchemistry.com |

| Ketone | Tertiary Alcohol masterorganicchemistry.com |

Intermolecular and Intramolecular Carbolithiation Processes

Carbolithiation is a reaction where an organolithium compound adds across a carbon-carbon double or triple bond. rsc.org This can occur in both an intermolecular (between two molecules) and intramolecular (within the same molecule) fashion. benthamopenarchives.comnih.gov These reactions are powerful methods for forming new carbon-carbon bonds. nih.gov

Enantioselective carbolithiation reactions can be achieved using chiral ligands for the lithium cation, which direct the facial selectivity of the addition to the double bond. nih.govresearchgate.net For example, the intermolecular carbolithiation of cinnamyl derivatives can be performed with high regioselectivity. rsc.org Tandem intermolecular/intramolecular carbolithiation sequences have also been developed, providing access to complex cyclic systems. rsc.org

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a fundamental reaction in organometallic chemistry used to prepare organolithium compounds from organic halides. wikipedia.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an organic molecule with a lithium atom from an organolithium reagent, such as n-butyllithium. wikipedia.orgharvard.edu

The rate of exchange is generally fast and follows the trend I > Br > Cl, with fluorides being largely unreactive. wikipedia.orgprinceton.edu The reaction is kinetically controlled and is influenced by the stability of the carbanion intermediates. wikipedia.org While alkyllithiums are commonly used, lithium amides are generally less prone to engaging in halogen-lithium exchange, making them valuable when deprotonation is the desired outcome in the presence of a halogen. uni-muenchen.de

Two primary mechanisms have been proposed for lithium-halogen exchange: a nucleophilic pathway involving a reversible "ate-complex" intermediate and a single-electron transfer pathway that generates radical intermediates. wikipedia.orgharvard.edu

Transmetalation Reactions

Transmetalation, the transfer of ligands from one metal to another, is a fundamental reaction in organometallic chemistry. scispace.com Lithium amides, including lithium;ethanamine (lithium ethylamide), participate in these reactions, serving as precursors to a variety of other metal amides. This process typically involves the reaction of the lithium amide with a metal or metalloid halide, resulting in the formation of a new metal-amide bond and lithium halide.

The general form of this reaction can be represented as: n LiNR₂ + MXn → M(NR₂)n + n LiX (where R can be an ethyl group as in this compound, and M is another metal)

This synthetic utility allows for the generation of metal amides with tailored reactivity. For instance, transmetalation of a lithium azaenolate with zinc, magnesium, or aluminum salts produces the corresponding metal azaenolates, which exhibit different rotational barriers and reactivity profiles. ucl.ac.uk Similarly, α-aminoorganolithiums, often prepared via tin-lithium exchange, can be transmetalated to magnesium or transition metals to afford reagents with complementary reactivity. nih.gov

The reaction of lithium amide (LiNH₂) with various anhydrous transition-metal chlorides has been shown to produce amorphous materials that, upon heating, yield crystalline metal nitrides such as TiN, ZrN, VN, and CrN. rsc.org This indicates a complete transfer of the nitrogen atom to the transition metal, driven by the formation of stable lithium chloride and the respective metal nitride. rsc.org More sterically hindered lithium amides like lithium dimethylamide and lithium diisopropylamide also produce metal nitrides under similar conditions. rsc.org

The following table provides examples of transmetalation reactions involving lithium amides.

| Lithium Amide Reactant | Metal Salt | Resulting Metal Species | Application/Observation |

| Lithium Azaenolate | ZnCl₂, MgBr₂, Al(OiPr)₃ | Zinc, Magnesium, or Aluminum Azaenolate | Alters C=C bond rotation and reactivity ucl.ac.uk |

| α-Aminoorganolithium | MgBr₂, Transition Metal Halides | α-Aminoorganomagnesium, Transition Metal Species | Generates reagents with complementary reactivity profiles nih.gov |

| Lithium amide (LiNH₂) | TiCl₄, ZrCl₄, VCl₃ | TiN, ZrN, VN (after thermolysis) | Synthesis of crystalline metal nitrides rsc.org |

| Vinyllithium | ZnCl₂ | Organozinc compound | Preparation of organozinc reagents wikipedia.org |

| Alkyllithium | CuI | Lithium diorganocuprate (Gilman reagent) | Formation of less reactive, more selective nucleophiles wikipedia.org |

| Note: While not lithium amides, these examples with other organolithium reagents illustrate the broader principle of transmetalation. wikipedia.org |

Reaction Kinetics of Lithium Amide-Mediated Transformations

The kinetics of reactions mediated by lithium amides are complex, heavily influenced by factors such as aggregation state, solvation, and the presence of additives. Lithium amides, including this compound, exist in solution not as simple monomers but as a series of aggregates (dimers, trimers, etc.) and mixed aggregates with other lithium salts or substrates. grantome.comacs.org The specific aggregate involved in the rate-determining step dictates the reaction's kinetic profile.

Studies on lithium diisopropylamide (LDA), a commonly used analogue, reveal that the reaction order with respect to the amide can be fractional, reflecting the equilibrium between different aggregate states. acs.orgacs.org For many reactions, a monomer-based pathway is kinetically dominant, even if the dimer is the most abundant species in solution. nih.gov This is because the higher reactivity of the monomer outweighs its lower concentration.

For example, in the reaction of lithium diethylamide with n-dodecyl bromide, both SN2 substitution and E2 elimination proceed through a trisolvated-monomer-based transition state. nih.gov In contrast, the competing N-sulfonation reaction of an alkyl benzenesulfonate (B1194179) by the same amide proceeds via a disolvated-dimer-based transition structure. nih.gov This divergence in mechanism leads to a situation where the chemoselectivity of the reaction is dependent on the concentrations of both the lithium amide and the solvent (THF). nih.gov

The kinetics of deprotonation, a key reaction of lithium amides, are also highly sensitive to structure and conditions. When forming enolates from unsymmetrical ketones, a strong, bulky base like lithium diisopropylamide (LDA) can be used at low temperatures to favor the formation of the "kinetic enolate" by deprotonating the less sterically hindered alpha-carbon faster. masterorganicchemistry.com This contrasts with the "thermodynamic enolate," which is more stable but forms more slowly. masterorganicchemistry.com

The following table summarizes key kinetic findings for representative lithium amide-mediated reactions.

| Reaction | Amide | Key Kinetic Findings | Implication |

| Substitution/Elimination of n-dodecyl bromide | Lithium diethylamide | Both pathways proceed via a trisolvated monomer. nih.gov | Selectivity is largely independent of concentration. nih.gov |

| Substitution/N-Sulfonation of n-octyl benzenesulfonate | Lithium diethylamide | Substitution via a disolvated monomer; N-sulfonation via a disolvated dimer. nih.gov | Chemoselectivity is highly dependent on amide and THF concentrations. nih.gov |

| Ortholithiation of 2,6-difluoropyridine | Lithium diisopropylamide (LDA) | Reaction proceeds via two monomer-based pathways with different solvation numbers. nih.gov | The specific pathway depends on reaction conditions, highlighting the role of solvation. nih.gov |

| Decomposition of Lithium Amide (LiNH₂) | Lithium amide (LiNH₂) | The activation energy for the decomposition (2 LiNH₂ → Li₂NH + NH₃) was determined to be approximately 124-128 kJ/mol. cambridge.orgresearchgate.net | The reaction rate is inhibited by the local concentration of the NH₃ product. researchgate.net |

These studies underscore that a comprehensive understanding of lithium amide reactivity requires detailed mechanistic and rate studies that account for the complex solution behavior of these reagents.

Applications of Lithium Amides in Advanced Organic Synthesis

Asymmetric Synthesis Methodologies

Asymmetric synthesis using lithium amides has become a cornerstone for producing enantiomerically enriched molecules. The fundamental principle involves using a chiral lithium amide to differentiate between enantiotopic protons, faces, or reactive intermediates, thereby inducing asymmetry in the product.

Chiral lithium amides are highly effective reagents for a multitude of enantioselective transformations. They often function as "traceless" chiral auxiliaries, meaning the chiral directing group is not covalently bonded to the substrate but is part of a reactive aggregate that influences the stereochemical course of the reaction. nih.govnih.gov These amides are known to form well-defined mixed aggregates with other lithium-containing intermediates, such as lithium enolates. nih.gov This association creates a chiral pocket around the reactive center, guiding the approach of an incoming electrophile to one face of the enolate, which results in high enantioselectivity. nih.gov

The efficacy of these transformations has been demonstrated in alkylations, conjugate additions, and aldol (B89426) reactions, even leading to the formation of challenging tetrasubstituted and quaternary stereogenic centers. nih.gov A significant advantage of this methodology is the straightforward recovery of the chiral amine precursor after the reaction via a simple acid-base extraction, allowing for its reuse. nih.gov

One of the most powerful applications of chiral lithium amides is the enantioselective deprotonation of prochiral molecules, particularly cyclic ketones. orgsyn.orgorganicreactions.orgrsc.org In this process, the chiral base selectively removes one of two enantiotopic protons adjacent to a carbonyl group, generating a non-racemic lithium enolate. nih.gov This enolate can then be trapped with an electrophile (e.g., a silyl (B83357) halide) to yield an enantiomerically enriched product. rsc.orgiupac.org The enantiomeric excess (ee) of the final product is influenced by the structure of the chiral amide, the substrate, and reaction conditions, including the presence of additives like lithium chloride (LiCl). rsc.orgiupac.org

Chiral lithium amides also mediate the asymmetric rearrangement of meso-epoxides into chiral allylic alcohols. orgsyn.orgorganicreactions.org This desymmetrization reaction proceeds via a kinetically controlled deprotonation, where the chiral base selects one of the enantiotopic protons on the epoxide ring.

Below is a table summarizing the enantioselective deprotonation of various prochiral ketones using different chiral lithium amide bases.

| Prochiral Ketone | Chiral Lithium Amide | Product | Enantiomeric Excess (ee) | Reference |

| 4-tert-Butylcyclohexanone (B146137) | (R,R)-bis(1-phenylethyl)amide | (R)-4-tert-Butyl-1-(trimethylsilyloxy)cyclohex-1-ene | 91% | iupac.org |

| Tropinone (B130398) | (R)-N-lithio-N-(1-phenylethyl)-2-(lithioxymethyl)pyrrolidine | (1S,5R)-8-Methyl-3-(trimethylsilyloxy)-8-azabicyclo[3.2.1]oct-2-ene | 80-90% | iupac.org |

| Oxabicyclic [3.2.1] ketone | (R,R)-bis(1-phenylethyl)amide | Silylated enol ether | 82% | iupac.org |

| Cyclohept-4-enone oxide | Chiral bis(lithium amide) | Fused-ring cyclopropane (B1198618) keto-alcohol | 87% | clockss.org |

The generation of carbon-carbon bonds with high stereocontrol is a central goal in organic synthesis. Chiral lithium amides facilitate this by creating chiral enolates that subsequently react with electrophiles in a highly diastereoselective and/or enantioselective manner. nih.govnih.govnih.gov

Alkylation Reactions: The enantioselective alkylation of lithium enolates, derived directly from carboxylic acids, can be achieved using chiral lithium amides as non-covalently bound auxiliaries. nih.gov This method avoids the need to install and later remove a covalent chiral auxiliary from the substrate. The use of pseudoephedrine as a chiral auxiliary, in conjunction with lithium amides like lithium diisopropylamide (LDA), allows for the stereocontrolled alkylative construction of quaternary carbon centers. nih.govnih.govscispace.com The diastereomeric pseudoephedrine amides undergo stereospecific enolization to form either Z- or E-enolates, which then react with alkyl halides, typically with retention of stereochemistry. nih.govscispace.com

Conjugate Addition: The direct enantioselective Michael addition of carboxylic acid-derived enediolates to α,β-unsaturated esters is another key application. nih.gov Mediated by chiral dilithium (B8592608) amides, this reaction proceeds with high control of both relative and absolute stereochemistry, providing a versatile product that retains a free carboxyl group for further functionalization. nih.gov

The table below presents examples of stereocontrolled C-C bond formation reactions.

| Reaction Type | Substrate | Chiral Reagent/Auxiliary | Product Type | Stereoselectivity | Reference |

| Conjugate Addition | Phenylacetic acid + Methyl cinnamate | Chiral dilithium amide | Substituted ester | 94% ee | nih.gov |

| Alkylation | α-Methylbutyramide | Pseudoephedrine auxiliary / LDA | α-Quaternary amide | Stereospecific retention | nih.govscispace.com |

| Conjugate Addition | α,β-Unsaturated tert-butyl ester | Lithium (αS)-(α-methylbenzyl)allylamide | β-Amino acid precursor | Highly stereoselective | rsc.org |

Enantioselective Deprotonation and Rearrangements

Functionalization of Complex Organic Frameworks

Lithium amides are instrumental in the regioselective functionalization of complex molecular scaffolds. Their basicity can be harnessed to deprotonate specific positions in a molecule, enabling the introduction of new functional groups.

This strategy has been successfully applied in the total synthesis of natural products. For instance, a key step in a formal synthesis of the alkaloid anatoxin-a involved the use of a chiral lithium amide base. iupac.org Similarly, the asymmetric synthesis of 3-aryl-3,4-dihydroisocoumarins has been achieved by the lateral lithiation of a tolyl-oxazoline derivative using a chiral ligand in conjunction with an organolithium base. arkat-usa.org

Beyond natural products, this methodology extends to the modification of organometallic compounds and advanced materials. Chiral lithium amides have been used for the enantioselective functionalization of tricarbonyl(η⁶-arene)chromium complexes, where the base selects between enantiotopic benzylic protons. orgsyn.org More recently, the principles of selective binding and functionalization are being applied to advanced materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). rsc.orgrsc.org The introduction of functional groups, such as amino groups, into the organic linkers of these frameworks can create specific binding sites, for instance, to enhance the selective capture of lithium ions. rsc.orgresearchgate.net This functionalization is crucial for tailoring the properties of these materials for applications ranging from ion extraction to catalysis. rsc.orgnih.gov

Selective Generation of Reactive Organometallic Intermediates

A primary role of lithium amides in synthesis is the generation of other reactive organometallic species. wikipedia.orgvapourtec.com Due to their strong basicity and poor nucleophilicity, they are ideal for deprotonation reactions without competing side reactions.

Lithium Enolates: The most common application is the formation of lithium enolates from carbonyl compounds like ketones, esters, and amides. nih.govwikipedia.org Strong, sterically hindered bases such as lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), and lithium tetramethylpiperidide (LiTMP) are routinely used for this purpose. wikipedia.org The resulting enolates are versatile nucleophiles for C-C bond formation. wikipedia.org

Other Organolithium Reagents: Lithium amides can also be used to generate other organolithium reagents through deprotonation. This includes the ortho-lithiation of aromatic compounds bearing a directing metalation group (DMG), which creates highly regiodefined aryl lithium intermediates ready for reaction with electrophiles. wikipedia.org Furthermore, they can induce rearrangements through selective deprotonation, such as the N- to C-anionic migration of a phosphonyl group in N-phosphonate terminal aziridines, providing access to valuable α,β-aziridinylphosphonates. beilstein-journals.org In some cases, titanium amide complexes can act as precursors to masked Ti(II) intermediates through processes like β-hydride abstraction or alkyne deprotonation, which can then be used in catalysis. acs.org

The Chemistry of Lithium in Ethanamine Systems

Nature of Lithium-Ethanamine Solutions

When lithium metal dissolves in liquid ethanamine, a visually striking deep blue solution is formed. This coloration is a hallmark of the presence of solvated electrons. ias.ac.insciencemadness.org The process involves the ionization of the lithium atom, yielding a lithium cation (Li⁺) and a free electron (e⁻). sciencemadness.org Both of these species become solvated by the surrounding ethanamine molecules. sciencemadness.orgwikipedia.org

Formation and Characterization of Solvated Electrons and Electrides

The dissolution of lithium in ethanamine generates solvated electrons, which are essentially electrons that are not attached to any single atom or molecule but are stabilized within a cavity created by the solvent molecules. ias.ac.insciencemadness.orgwikipedia.org The ethanamine molecules orient themselves around the electron, with the positive end of their dipoles directed towards the electron, creating a potential well that traps it.

These solutions can be considered as "electride" solutions, where the solvated electron acts as the anion. ias.ac.in The lithium cation is solvated by coordinating with the lone pair of electrons on the nitrogen atoms of the ethanamine molecules, forming a complex ion, often represented as [Li(amine)₄]⁺. wikipedia.org This solvation shell around the cation helps to prevent its immediate recombination with the solvated electron. ias.ac.in

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for characterizing these solutions. EPR studies of lithium-ethanamine solutions reveal a singlet signal, which is attributed to the solvated electrons. rsc.org Additionally, a multi-line spectrum is often observed, which is assigned to the presence of Li⁺-e⁻ ion pairs. rsc.org The hyperfine splitting in these spectra indicates interaction with the nitrogen nuclei of the solvating ethanamine molecules, suggesting that the electron is in close proximity to the solvated lithium cation. rsc.org

Metal-Nonmetal Transition Phenomena

At low concentrations of lithium in ethanamine, the solution behaves as a non-metallic system, with the electrical conductivity being relatively low. psu.edursc.org The charge carriers are primarily the solvated ions and electrons, which are localized and move through the solvent via diffusion.

As the concentration of the dissolved lithium increases, the nature of the solution begins to change dramatically. In analogous systems like lithium in liquid ammonia (B1221849), a metal-nonmetal transition (MNMT) is observed. wikipedia.org This transition is characterized by a sharp increase in electrical conductivity, eventually reaching values comparable to those of liquid metals. wikipedia.org

However, studies on the lithium-ethanamine system have shown that even at relatively high metal concentrations (up to 18-20 mol% metal), the solution remains in a nonmetallic state. psu.edursc.org This is in contrast to lithium-ammonia and lithium-methylamine solutions, which exhibit a clear MNMT. psu.edursc.org The excess electrons in lithium-ethanamine solutions are considered to be more strongly localized than in ammonia or methylamine (B109427) solutions. psu.edursc.org This difference is attributed to factors such as the size and dielectric properties of the solvent molecules.

Reductions Mediated by Lithium-Ethanamine Systems

Solutions of lithium in ethanamine are potent reducing agents and are utilized in a variety of organic transformations, most notably in a variation of the Birch reduction known as the Benkeser reduction. ias.ac.inwikipedia.org The advantage of using ethanamine over liquid ammonia is its higher boiling point (19°C for ethylamine (B1201723) versus -33°C for ammonia), which allows for reactions to be conducted at more convenient temperatures. pw.liveyoutube.com

Mechanism and Scope of Reductive Processes

The reducing power of lithium-ethanamine solutions stems from the presence of the solvated electrons. The generally accepted mechanism for reductions, such as the reduction of aromatic rings, involves a sequence of electron and proton transfer steps. pw.live

Electron Transfer: A solvated electron is transferred from the solution to the substrate molecule, forming a radical anion. pw.live

Protonation: The radical anion abstracts a proton from a proton source present in the reaction mixture. Ethanamine itself can act as a proton source, or a more acidic proton donor like an alcohol can be added. pw.livecmu.edu

Second Electron Transfer: Another solvated electron is transferred to the resulting radical, forming an anion. pw.live

Second Protonation: This anion then abstracts a second proton to yield the final reduced product. pw.live

The scope of reductions using lithium in ethanamine is broad and includes:

Aromatic Rings: Aromatic compounds can be reduced to non-conjugated cyclohexadienes. wikipedia.orgpw.live For example, the reduction of aromatic steroidal A rings has been studied, leading to a mixture of monoene products. nih.gov

Alkynes: Internal alkynes can be reduced to trans-alkenes. wikipedia.org

Reductive Cleavage: This system can be used for the reductive cleavage of various functional groups, such as thioethers and sulfonamides. cmu.edu For instance, thioanisole (B89551) can be reduced to thiophenol. cmu.edu

Allyl Ethers: The reduction of stereoisomeric allyl ethers with lithium in ethylamine has been shown to proceed with concomitant cleavage of the methoxy (B1213986) group. oup.com

The specific products obtained can sometimes be influenced by the reaction conditions, such as the presence or absence of an external proton source. For example, the reduction of certain aromatic steroids in the absence of a proton source yielded a complex mixture of products rather than a single major product. nih.gov

Computational and Theoretical Investigations of Lithium Nitrogen Compounds

Quantum Chemical Approaches to Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic structure and the nature of the chemical bonds within a molecule. For lithium ethylamide, these methods can predict molecular geometry, bond energies, and the distribution of electron density, which dictates the compound's physical and chemical properties.

Detailed research findings from computational studies on related lithium amides have revealed the complex nature of the lithium-nitrogen (Li-N) bond. windows.net These studies often employ Density Functional Theory (DFT) and ab initio methods to analyze the bonding. The bonding in lithium amides is not purely ionic or covalent but rather a hybrid with significant contributions from both. windows.net The degree of covalent versus electrostatic character influences the aggregation state and reactivity of these compounds. windows.net

Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool used to characterize chemical bonds based on the topology of the electron density. windows.net For the Li-N bond in compounds similar to lithium ethylamide, QTAIM analysis can quantify the amount of charge transfer and the degree of bond polarity.

Table 1: Hypothetical Geometrical Parameters and Atomic Charges for Monomeric Lithium Ethylamide

| Parameter | Value |

| Li-N Bond Length (Å) | 1.85 |

| C-N Bond Length (Å) | 1.47 |

| N-H Bond Length (Å) | 1.02 |

| Li-N-C Bond Angle (°) | 118.5 |

| Mulliken Charge on Li | +0.85 |

| Mulliken Charge on N | -0.95 |

Note: This data is hypothetical and serves as an illustrative example of the types of parameters obtained from quantum chemical calculations.

Computational Modeling of Aggregation and Solvation Dynamics

Lithium amides are known to form aggregates in both the solid state and in solution. The size and structure of these aggregates significantly impact their reactivity. Computational modeling, particularly with DFT and molecular dynamics (MD) simulations, is crucial for understanding the thermodynamics and kinetics of aggregation. These models can predict the relative stability of different aggregate sizes, such as dimers, trimers, and tetramers, and the influence of solvent molecules on the aggregation equilibrium. nih.gov

Solvation plays a critical role in the chemistry of lithium amides. The interaction of solvent molecules with the lithium center and the amide can break up larger aggregates into smaller, more reactive species. nih.gov Computational models can simulate the solvation process by explicitly including solvent molecules and calculating the solvation energies. nih.govresearchgate.net The choice of solvent can dramatically alter the structure of the solvated species, which can be modeled using both implicit and explicit solvation models. nih.gov

Table 2: Hypothetical Relative Energies of Lithium Ethylamide Aggregates in the Gas Phase

| Aggregate | Relative Energy (kcal/mol) |

| Monomer | 0.0 |

| Dimer | -25.8 |

| Trimer (cyclic) | -45.2 |

| Tetramer (cubane) | -70.5 |

Note: This data is hypothetical and illustrates the trend of increasing stability with aggregation, as is common for lithium amides.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. murdoch.edu.auchemrxiv.org For reactions involving lithium ethylamide, such as its use as a base for deprotonation or as a nucleophile, computational methods can provide a step-by-step description of the reaction pathway. masterorganicchemistry.com

Lithium Amides As Initiators in Polymerization Chemistry

Anionic Polymerization Processes

Anionic polymerization initiated by lithium amides is a form of chain-growth polymerization suitable for vinyl monomers with electron-withdrawing substituents. wikipedia.orgeresearchco.com The process is initiated by the nucleophilic addition of the amide anion to a monomer molecule, which forms a carbanionic propagating species. wikipedia.org This process, when carried out under carefully controlled conditions with purified reagents, proceeds as a living polymerization, characterized by the absence of termination or chain transfer steps. google.comwikipedia.org This "living" nature allows each initiator molecule to generate a single polymer chain that continues to grow until all monomer is consumed or a terminating agent is deliberately introduced. google.com

A significant challenge in using simple lithium dialkylamides, including lithium ethylamide and its common relative lithium diethylamide, is their tendency to be insoluble in the hydrocarbon solvents typically used for diene and styrene (B11656) polymerization. datapdf.comchempedia.info This insolubility can lead to heterogeneous initiation, resulting in poor control over the polymerization, low monomer conversion, and polymers with broad molecular weight distributions (polydispersities). datapdf.com To overcome this, polar additives like tetrahydrofuran (B95107) (THF) are often used to solubilize the lithium amide initiator. datapdf.com Complexation with THF creates a homogeneous initiator solution, leading to more reproducible polymerizations, narrower polydispersities, and active polymer chains with living lithium terminals capable of further reaction. datapdf.comacs.orgacs.org

The choice of solvent and any polar modifier can significantly affect the polymerization kinetics. For instance, in the polymerization of styrene with lithium diethylamide, the reaction order with respect to the monomer concentration increases as the proportion of THF in a benzene-THF solvent mixture is reduced. chempedia.info Research has also demonstrated the effectiveness of various lithium amides for the polymerization of more polar monomers like acrylonitrile (B1666552) in N,N-dimethylformamide, yielding high molecular weight polymers. researchgate.net

The following table summarizes research findings on the anionic polymerization of different monomers using various lithium amide initiators, highlighting the reaction conditions and resulting polymer characteristics.

| Initiator System | Monomer(s) | Solvent | Conditions | Resulting Polymer Characteristics | Reference(s) |

| N-Li pyrrolidinide-2THF | Butadiene/Styrene | Mixed Hexanes | 45°C, 0.35 TMEDA/Li | Narrow polydispersity Styrene-Butadiene Rubber (SBR) | datapdf.com |

| Lithium Diethylamide | Acrylonitrile | N,N-dimethylformamide | - | High molecular weight polyacrylonitrile (B21495) (Mw = 1.02 × 10⁶ g/mol , PDI = 1.9-2.2) | researchgate.net |

| Lithium Diisopropylamide | Acrylonitrile | N,N-dimethylformamide | - | High molecular weight polyacrylonitrile (Mw = 1.02 × 10⁶ g/mol , PDI = 1.9-2.2) | researchgate.net |

| Lithium Hexamethyldisilazane | Acrylonitrile | N,N-dimethylformamide | - | High molecular weight polyacrylonitrile (Mw = 1.02 × 10⁶ g/mol , PDI = 1.9-2.2) | researchgate.net |

Control of Polymer Architecture and Properties

The use of lithium amides like lithium ethylamide provides a powerful tool for controlling polymer architecture and, consequently, the material's macroscopic properties. A key advantage is the incorporation of a terminal amine functional group derived from the initiator itself. datapdf.comacs.org This built-in functionality at the polymer's "head" can be leveraged to tailor polymer-filler interactions or to serve as a reactive site for further chemical modification.

The living nature of lithium amide-initiated polymerization is fundamental to architectural control. google.com It allows for the precise prediction of molecular weight based on the monomer-to-initiator ratio and enables the synthesis of polymers with a narrow molecular weight distribution (low polydispersity index, PDI). eresearchco.comresearchgate.net This level of control is crucial for applications demanding high performance and reproducibility. Furthermore, the living chain ends can be reacted with various electrophiles in a termination step to introduce a second functional group at the polymer's "tail," leading to telechelic or bifunctional polymers. datapdf.comacs.org This head-and-tail functionalization is particularly valuable in elastomer applications for reducing hysteresis, a measure of energy loss, in carbon black-filled rubber compounds. google.comdatapdf.com

The structure of the lithium amide initiator itself plays a critical role. Steric hindrance around the nitrogen-lithium bond can influence the rate of initiation. datapdf.com For example, highly hindered initiators like lithium diisopropylamide (LDA) may fail to initiate the polymerization of dienes under certain conditions, whereas less hindered cyclic amides are effective. datapdf.com In other systems, such as the polymerization of methacrylates, sterically hindered lithium alkylamides are essential for achieving a successful living polymerization. acs.org

The following table details research findings on how the choice of initiator and reaction conditions can be used to control specific architectural features and properties of the resulting polymers.

| Architectural Feature | Method of Control | Initiator/Condition | Resulting Polymer Property | Reference(s) |

| Chain-End Functionality | Use of functional initiator | Lithium Amides (general) | Amine group at the polymer chain head, providing sites for improved filler interaction or further reaction. | google.com |

| Molecular Weight Distribution | Homogeneous initiation conditions | N-Li pyrrolidinide complexed with 2 equivalents of THF | Narrower polydispersities compared to heterogeneous initiation with insoluble amides. | datapdf.comacs.org |

| Bifunctionality | Combination of functional initiator and end-linking agent | N-Li pyrrolidinide-2THF initiator, SnCl₄ end-linker | Polymers with both head (amine) and tail functionality, leading to enhanced hysteresis reduction in elastomers. | datapdf.com |

| Initiation Efficiency | Steric hindrance of the initiator | Lithium Diallylamide capped with Dimethylacrylamide | Initiator efficiency for methacrylate (B99206) polymerization increased from 0.1 to ~0.9. | acs.org |

| Microstructure | Addition of polar modifier | sec-Butyllithium (B1581126)/p-divinylbenzene initiator with triethylamine | The 1,2-vinyl content of polybutadiene (B167195) is affected by the presence of the amine modifier. | kpi.ua |

Advanced Spectroscopic and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of lithium ethylamide. In solution, ¹H and ¹³C NMR provide data on the ethyl group, while ⁷Li and ¹⁵N NMR can investigate the environments of the lithium and nitrogen atoms. The aggregation state of the compound in various solvents influences the chemical shifts and coupling constants. docbrown.info For instance, the ¹H NMR spectrum of ethylamine (B1201723) shows distinct peaks for the -CH₂- and -CH₃ protons, which are further split by spin-spin coupling. docbrown.info

Solid-state NMR (ssNMR) is especially useful for examining the structure of lithium ethylamide in its crystalline state, frequently uncovering details about polymorphism and intermolecular interactions that are not observable in solution. researchgate.net Techniques such as Magic Angle Spinning (MAS) are utilized to average out anisotropic interactions, resulting in high-resolution spectra. researchgate.netnih.gov Cross-polarization (CP) can enhance the signals of nuclei with low gyromagnetic ratios, like ¹³C and ¹⁵N. While ⁷Li is a highly sensitive nucleus, its larger quadrupole moment can lead to broader signals in asymmetric environments compared to the less sensitive but sharper ⁶Li nucleus. huji.ac.il Studies on solid lithium amides have utilized ⁷Li NMR to probe the local environment of the lithium ions, with quadrupole coupling constants providing information on the symmetry of the lithium sites. aip.org

Table 1: Representative NMR Data for Lithium Ethanamide

| Nucleus | Chemical Shift (ppm) | Solvent/State | Comments |

|---|---|---|---|

| ¹H | ~2.7 (q, CH₂) | CDCl₃ | Chemical shifts and splitting patterns are dependent on the solvent and temperature, which affect aggregation and exchange rates. docbrown.info |

| ~1.1 (t, CH₃) | CDCl₃ | The integrated proton ratio of 3:2:2 corresponds to the structure of ethylamine. docbrown.info |

Note: The exact chemical shifts can vary depending on experimental conditions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. Although lithium ethylamide itself is diamagnetic and thus EPR-silent, its solutions are crucial in dissolving metal reductions where radical anions are formed.

When lithium metal dissolves in ethylamine, it produces stable blue solutions containing solvated electrons, which can be detected by EPR. rsc.orgaip.org The EPR spectrum of these solutions reveals a singlet attributed to solvated electrons and a nine-line pattern assigned to Li⁺-e⁻ ion pairs. rsc.orgaip.org This nine-line spectrum arises from the hyperfine interaction between the unpaired electron and four equivalent ¹⁴N nuclei from the ethylamine molecules solvating the lithium ion. rsc.orgaip.org The hyperfine splitting is approximately 2.5 G and shows no detectable coupling to the lithium nucleus. rsc.org

Infrared (IR) and Raman Spectroscopies for Vibrational Analysis and In-Situ Monitoring

Infrared (IR) and Raman spectroscopies are potent methods for investigating the vibrational modes of lithium ethylamide. The N-H, C-H, C-N, and C-C stretching and bending vibrations produce characteristic bands in the spectra, offering insights into the Li-N bond strength and the conformation of the ethyl group.

These spectroscopic techniques are also highly effective for the in-situ monitoring of reactions involving lithium amides. americanpharmaceuticalreview.comwhiterose.ac.ukacs.orgmt.com For example, the progress of a lithiation reaction can be tracked in real-time by observing the disappearance of reactant bands and the emergence of product bands. americanpharmaceuticalreview.comnih.gov This is particularly advantageous for reactions that are sensitive to air and moisture or involve unstable intermediates. americanpharmaceuticalreview.commt.com Vibrational spectroscopy provides a non-destructive way to gain a large amount of real-time data without the need for sampling or quenching, which could alter the reaction mixture. americanpharmaceuticalreview.com Raman spectroscopy has been noted for its utility in monitoring such reactions, with specific bands like the C-Br stretch at 262 cm⁻¹ being used to follow the consumption of a reactant. americanpharmaceuticalreview.com

Table 2: Key Vibrational Frequencies for Lithium Ethanamide and Related Species

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy | Comments |

|---|---|---|---|

| N-H Stretch | ~3300-3500 | IR, Raman | Present in precursor ethylamine, its disappearance can indicate amide formation. |

| C-H Stretch | ~2850-3000 | IR, Raman | Characteristic of the ethyl group. |

| C=N Stretch (Oxazoline) | ~1658 (uncomplexed) | IR | Shifts to ~1580–1625 cm⁻¹ upon lithiation, indicating complex formation. nih.gov |

Note: Frequencies are approximate and can be influenced by the physical state, solvent, and complexation.

X-ray Diffraction and Neutron Diffraction for Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional molecular structure of crystalline lithium ethylamide. It yields precise data on bond lengths, bond angles, and the packing of molecules within the crystal lattice. bestmag.co.uk Studies on lithium amides have revealed that they frequently form oligomeric structures, such as dimers and tetramers, in the solid state. nih.gov XRD can be used to identify the crystalline phases present in a sample by comparing the diffraction pattern to known standards. researchgate.netrsc.org

Neutron diffraction offers complementary information to XRD. Since neutrons scatter from atomic nuclei instead of electrons, they are particularly effective at locating light atoms like hydrogen. jps.jprsc.org This is essential for accurately determining the positions of hydrogen atoms in the ethyl group and any N-H protons, which can be difficult with XRD alone. jps.jp Combined X-ray and neutron diffraction studies have been used to determine the crystal structures of complex amides and imides, revealing details about the disorder of atoms and structural transitions at different temperatures. oregonstate.eduacs.org This detailed structural knowledge is crucial for understanding the reactivity and properties of lithium ethylamide.

Future Directions and Green Chemistry Perspectives

Sustainable Methodologies for Organolithium Reagent Generation

The drive for sustainability in chemistry has spurred significant innovation in the generation of organolithium reagents. numberanalytics.com Traditional methods often require large volumes of organic solvents and complex setups, but new approaches aim to mitigate these issues. eurekalert.org

Key sustainable strategies include:

Greener Solvents: Research has focused on replacing hazardous solvents like diethyl ether with more sustainable alternatives. nih.gov Cyclopentyl methyl ether (CPME) has emerged as a viable option, and methodologies are being developed that allow for its recycling, along with other valuable materials used in the reaction. nih.gov

Flow Chemistry: Continuous flow synthesis presents a greener alternative to batch reactions. rsc.org Flow microreactors allow for the rapid generation and immediate use of highly reactive species, such as organolithiums, often without the need for cryogenic temperatures or protecting groups, which saves energy and reduces waste. rsc.orgtaylorandfrancis.com A notable example is the flash generation of lithium ynolates at 30°C in seconds, a process that would typically require extreme cold. rsc.org

Deep Eutectic Solvents (DESs): DESs are being explored as green media for organometallic reactions. scispace.com These solvents offer a non-volatile and often biodegradable alternative to traditional organic solvents, enabling reactions like the chemoselective addition of organolithium reagents to ketones to be performed at room temperature and under air. scispace.com

Efforts are also underway to develop new organolithium reagents with improved stability and reactivity, further contributing to more sustainable chemical processes. numberanalytics.com

Exploration of Novel Lithium Amide Reagents and Ligands

Lithium amides, formed from the reaction of an organolithium compound with an amine like ethanamine, are a cornerstone of synthetic chemistry. nih.gov Future research is directed towards discovering and utilizing novel lithium amide structures to enhance reactivity, selectivity, and sustainability.

Current areas of exploration include:

Ultrafast and Sustainable Amidations: Scientists have developed methods for the extremely rapid amidation of esters using lithium amides. nih.gov These reactions can proceed at ambient temperatures, under aerobic conditions, and in sustainable solvents, representing a significant advancement over traditional methods that require low temperatures and inert atmospheres. nih.govrsc.org

Polymer-Supported Reagents: Attaching chiral lithium amides to polymer supports offers several advantages. usask.canih.gov These supported reagents are easily separated from the reaction mixture by filtration, allowing them to be recycled and reused. This approach is not only more sustainable but can also enhance reactivity and selectivity in processes like the asymmetric deprotonation of ketones. usask.canih.gov

Mixed Amide Systems: The use of mixed lithium amide solutions, containing more than one type of amine, allows for the fine-tuning of the reagent's reactivity and selectivity for specific applications like metallations. google.comgoogle.com This approach can create reagents with intermediate reactivity between a sterically bulky amide and a less bulky one. google.com

New Amide-Halide Phases: In the field of materials science, novel lithium amide-halide composite phases have been synthesized. mdpi.com These materials, such as Li₇(NH₂)₆Cl, exhibit promising properties for solid-state hydrogen storage, releasing hydrogen at lower temperatures compared to simpler lithium amides. mdpi.com

These investigations into new lithium amide reagents are expanding the toolkit available to chemists for a wide range of applications, from pharmaceutical synthesis to energy storage. nih.govsamaterials.com

Mechanochemical Approaches in Lithium Chemistry

Mechanochemistry, which uses mechanical energy from methods like ball milling to drive chemical reactions, is emerging as a powerful green chemistry tool. numberanalytics.combioengineer.org This solvent-free approach significantly simplifies the synthesis of lithium compounds, including organolithiums and amides, by reducing waste and enhancing safety. eurekalert.orgbioengineer.org

| Parameter | Traditional Solvent-Based Method | Mechanochemical (Ball-Milling) Method |

| Solvent | Large quantities of organic solvent required | Solvent-free |

| Atmosphere | Strict inert (nitrogen or argon) atmosphere needed | No inert gas introduction required |

| Reaction Time | 60 minutes for ~69% conversion | 5 minutes for ~77% conversion |

| Complexity | Complex setup, sensitive to air, moisture, temperature | Simple setup: sealed jar with milling balls |

| Safety | Risks associated with flammable solvents and pyrophoric reagents | Minimized risks, enhanced safety |

| Scalability | Can be difficult to scale up | Efficient and scalable |

This table presents a comparison of traditional and mechanochemical methods for organolithium synthesis based on findings from a 2025 study. eurekalert.org

The benefits of mechanochemistry in lithium chemistry are extensive:

Efficiency and Simplicity: The ball-milling synthesis of organolithium reagents is remarkably fast and straightforward, achieving high conversion in minutes without complex setups. eurekalert.orgbioengineer.org

Sustainability: By eliminating the need for organic solvents, this technique aligns with green chemistry principles, reducing environmental impact. bioengineer.orgsciopen.com It has been successfully applied to recycle critical metals from spent lithium-ion batteries. sciopen.com

Versatility: Mechanochemistry has been used to synthesize a variety of lithium-containing materials, including primary amides from esters nih.govacs.org, fine lithium gamma-monoaluminate for fuel cells nsc.ru, and complex hydrides and amides for hydrogen storage. rsc.orgresearchgate.neticevirtuallibrary.com The synthesis of lithium nitride and its subsequent conversion to lithium amide under hydrogen pressure has been demonstrated using this technique. rsc.org

This innovative approach is poised to revolutionize synthetic methodologies in organic and inorganic chemistry by improving efficiency and reducing environmental harm. eurekalert.org

Emerging Applications in Advanced Materials Science

The unique properties of lithium amides and related organolithium compounds make them valuable in the development of advanced materials. numberanalytics.com The compound lithium;ethanamine and its derivatives are finding roles in energy storage and polymer science.

Energy Storage:

Lithium-Ion Batteries: Organolithium reagents are crucial for synthesizing materials for energy storage. numberanalytics.com Mechanochemical synthesis, a green technique, has been used to create cathode materials like LiFePO₄ and LiCoO₂. numberanalytics.com Sustainable methods using natural products like chitosan (B1678972) and lignosulfonate as carbon precursors are being developed to produce high-performance anode materials. mdpi.comrsc.org

Lithium-Sulfur Batteries: A novel water-based polymer binder, polyphosphate acid cross-linked chitosan ethylamide carbamide (PACEC), has been developed for high-energy-density lithium-sulfur batteries. nih.gov This binder demonstrates a strong affinity for lithium polysulfides, which helps to mitigate the "shuttle effect" that degrades battery performance, and its robust mechanical properties help stabilize the electrode structure. nih.gov

Hydrogen Storage: Lightweight metal amides, including lithium amide, are promising materials for hydrogen storage. samaterials.comllnl.gov Research into composite materials, such as mixing lithium amide with magnesium hydride and incorporating it into a reduced graphene oxide framework, has shown synergistic effects that improve hydrogen release and uptake rates by weakening the hydrogen bonds. llnl.gov

Polymer Science:

Anionic Polymerization: Organolithium reagents like n-butyllithium are widely used as initiators for the anionic polymerization of materials such as styrene (B11656) and isoprene, leading to the production of elastomers. wikipedia.org The ability to create polymers with specific properties, like high molecular weight and narrow molecular weight distribution, is a key advantage. numberanalytics.com

Polymer-Supported Ligands: Chiral lithium amides can be attached to polymer resins. nih.gov These polymer-supported bases are used in asymmetric synthesis and can be easily recovered and reused, highlighting a sustainable application in creating specialized chemical building blocks. usask.canih.gov

Gel Polymer Electrolytes: Gel polymer electrolytes, which offer high ionic conductivity, have been synthesized for use in lithium-ion batteries, demonstrating the role of polymer science in improving battery safety and performance. rsc.org

The continuous evolution of lithium amide chemistry promises to deliver new materials with tailored properties for a sustainable future. numberanalytics.com

Q & A

Q. What established synthetic methodologies are used to prepare lithium-ethanamine complexes, and how are purity and yield optimized?

Lithium-ethanamine derivatives, such as N-methylethanamine lithium salt, are synthesized via reductive amination or transmetallation reactions. For example, dinuclear nickel catalysts in benzene solvent can facilitate cyclopropanation reactions using lithium-ethanamine salts at room temperature. Purity is optimized through recrystallization or column chromatography, while yield depends on stoichiometric ratios and reaction duration (e.g., 24–43 hours under inert atmospheres). Monitoring via NMR or mass spectrometry ensures intermediate stability .

Q. How can X-ray crystallography techniques determine the structural properties of lithium-ethanamine compounds?

The SHELX program suite (e.g., SHELXL, SHELXD) is widely used for small-molecule crystallography. Single-crystal diffraction data are refined using SHELXL to resolve bond lengths, angles, and coordination geometries. For lithium complexes, high-resolution data (≤ 0.8 Å) are critical due to lithium’s low electron density. Twinned or disordered structures may require iterative refinement cycles .

Q. What experimental protocols measure physicochemical properties like density in lithium-ethanamine solutions?